4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid

Catalog No.
S673084
CAS No.
56442-19-4
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid

CAS Number

56442-19-4

Product Name

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid

IUPAC Name

4-[(4-methylphenyl)methoxy]benzoic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

GQDITHZKLNZHHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O

Synthesis and Crystallography:

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid has been the subject of research in the field of crystallography. Studies have investigated the crystal structure of the compound and its derivatives, such as the ethyl ester. These studies employ X-ray diffraction techniques to determine the arrangement of atoms within the crystal lattice. The information obtained helps understand the packing interactions and potential applications of the material [].

Current Research Landscape:

  • Medicinal chemistry: Aryloxybenzoic acids have been explored for their potential anti-inflammatory, analgesic, and antitumor activities [].
  • Material science: These compounds are being investigated for their potential use in liquid crystals and other functional materials.

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, with the chemical formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol, is a compound characterized by a benzenecarboxylic acid structure that incorporates a methoxy group derived from 4-methylbenzyl. This compound is also known by several synonyms, including 4-[(4-methylphenyl)methoxy]benzoic acid and 4-[(4-methylbenzyl)oxy]benzoic acid. Its CAS number is 56442-19-4, and it exhibits a melting point of approximately 212 °C and a predicted density of around 1.193 g/cm³ .

The chemical reactivity of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid can be attributed to its functional groups. The benzoic acid moiety can undergo typical carboxylic acid reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The ether oxygen can participate in nucleophilic reactions, potentially forming new compounds.

These reactions are essential in synthetic organic chemistry for modifying the compound or creating derivatives for various applications.

Synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid typically involves the following methods:

  • Esterification: The reaction between 4-methylbenzyl alcohol and benzoic acid under acidic conditions can yield the desired compound.
  • Nucleophilic Aromatic Substitution: Utilizing suitable nucleophiles to replace halogen atoms in halogenated benzenes with the 4-methylbenzyl group can also lead to the formation of this compound.
  • Direct Methoxylation: This method involves introducing the methoxy group directly onto the aromatic ring using suitable reagents.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid finds applications in various fields:

  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.
  • Chemical Intermediates: Utilized in the synthesis of other organic compounds.
  • Research: Employed in biochemical studies to explore its effects on biological systems.

Its unique structure allows it to serve as a valuable building block in organic synthesis.

Several compounds share structural similarities with 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, including:

  • Benzoic Acid: A simple aromatic carboxylic acid without substituents.
  • p-Toluic Acid (p-Methylbenzoic Acid): Similar structure but lacks the methoxy group.
  • Salicylic Acid: Contains both hydroxyl and carboxylic functional groups, differing significantly in reactivity and application.
Compound NameStructure FeaturesUnique Aspects
Benzoic AcidSimple aromatic carboxylic acidLacks substituents; basic structure
p-Toluic AcidMethyl group at para positionNo ether functionality
Salicylic AcidHydroxyl group alongside carboxylic acidExhibits different biological activity
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acidContains both methoxy and carboxylic functional groupsPotential anti-inflammatory properties

The uniqueness of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid lies in its combination of functional groups, which may enhance its reactivity and biological effects compared to simpler analogs.

XLogP3

3.3

Dates

Modify: 2023-08-15

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